molecular formula C7H12O4 B1295379 Dimethyl 2,2-dimethylmalonate CAS No. 6065-54-9

Dimethyl 2,2-dimethylmalonate

Cat. No. B1295379
CAS RN: 6065-54-9
M. Wt: 160.17 g/mol
InChI Key: CAFVGIPKHPBMJS-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethylmalonate is a diester derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis .


Synthesis Analysis

Dimethyl 2,2-dimethylmalonate can be synthesized from dimethoxymethane and carbon monoxide . Another method involves the methylation of dimethyl malonate, halogenation, and acidification . The methylation raw material used in the methylation method is dimethyl carbonate or dimethyl sulfate, catalyzed by sodium methoxide .


Molecular Structure Analysis

The molecular formula of Dimethyl 2,2-dimethylmalonate is C7H12O4 . Its molecular weight is 160.17 .


Chemical Reactions Analysis

Dimethyl 2,2-dimethylmalonate is a highly reactive compound. It forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .


Physical And Chemical Properties Analysis

Dimethyl 2,2-dimethylmalonate is a colorless liquid . It has a molecular weight of 160.17 .

Scientific Research Applications

Organic Synthesis

Dimethyl 2,2-dimethylmalonate is a valuable reagent in organic synthesis. It serves as a precursor for the synthesis of complex molecules due to its highly reactive methylene group. This compound is utilized in the preparation of barbiturates, an important class of sedative and hypnotic drugs. Additionally, it’s used in the malonic ester synthesis, a method for preparing substituted acetic acids .

Fragrance Industry

Dimethyl 2,2-dimethylmalonate finds extensive use in the fragrance industry. It acts as a raw material in the synthesis of jasmonates, which are compounds that contribute to the scent profiles of many perfumes. It’s involved in the production of Hedione, a key ingredient found in many high-end fragrances .

Safety And Hazards

Dimethyl 2,2-dimethylmalonate is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

dimethyl 2,2-dimethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,5(8)10-3)6(9)11-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFVGIPKHPBMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209459
Record name Dimethylpropanedioic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,2-dimethylmalonate

CAS RN

6065-54-9
Record name Dimethylpropanedioic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylpropanedioic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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